6-Fluoro-1H-indazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

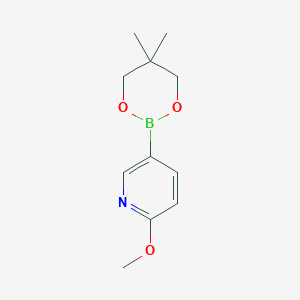

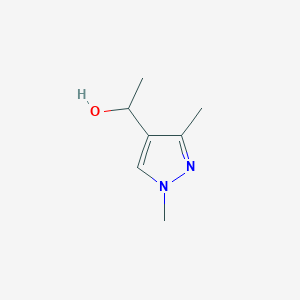

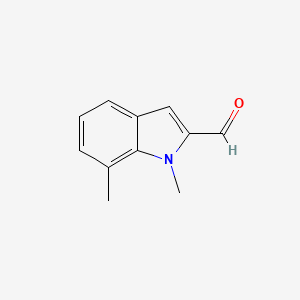

“6-Fluoro-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C8H4FN3 . It is used for research purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 1H-indazoles, including “6-Fluoro-1H-indazole-5-carbonitrile”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-1H-indazole-5-carbonitrile” consists of 8 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms . The InChI Code for this compound is 1S/C8H4FN3/c9-7-2-8-6 (4-11-12-8)1-5 (7)3-10/h1-2,4H, (H,11,12) .

Physical And Chemical Properties Analysis

“6-Fluoro-1H-indazole-5-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 . The compound is sealed in dry conditions and stored at room temperature .

Applications De Recherche Scientifique

Use in Chemical Synthesis

Field

This compound is used in the field of Chemical Synthesis .

Application

6-Fluoro-1H-indazole-5-carbonitrile is a chemical compound used in the synthesis of various other compounds .

Method of Application

The specific methods of application can vary depending on the desired end product. However, it’s typically used as a building block in the synthesis of more complex molecules .

Results

The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .

Use in the Synthesis of Indazoles

Field

This compound is used in the field of Heterocyclic Chemistry .

Application

6-Fluoro-1H-indazole-5-carbonitrile can be used in the synthesis of 1H- and 2H-indazoles .

Method of Application

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Results

These synthetic approaches have been optimized over the last five years and can produce a wide variety of indazole compounds .

Use in Medicinal Chemistry

Field

This compound is used in the field of Medicinal Chemistry .

Application

Indazole-containing heterocyclic compounds, which can be synthesized using 6-Fluoro-1H-indazole-5-carbonitrile, have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Results

Use in Material Science

Field

This compound is used in the field of Material Science .

Application

The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .

Method of Application

This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .

Results

The outcomes of these applications can vary greatly depending on the specific reactions and conditions used .

Use in Drug Discovery

Field

This compound is used in the field of Drug Discovery .

Application

Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Results

Use in Sustainable Multicomponent Reactions

Field

This compound is used in the field of Sustainable Chemistry .

Application

1H-indole-3-carbaldehyde, a similar compound to 6-Fluoro-1H-indazole-5-carbonitrile, has been used in sustainable multicomponent reactions . These reactions are often used in the assembly of pharmaceutically interesting scaffolds .

Safety And Hazards

The safety data sheet for “6-Fluoro-1H-indazole-5-carbonitrile” indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off with soap and plenty of water in case of skin contact .

Propriétés

IUPAC Name |

6-fluoro-1H-indazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUYVSMGNDIOLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1H-indazole-5-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)